

# What are the chemical properties of Methyl 4-(2-hydroxyphenyl)butanoate?

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## Compound of Interest

Compound Name: Methyl 4-(2-hydroxyphenyl)butanoate

Cat. No.: B1611520

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## An In-depth Technical Guide to Methyl 4-(2-hydroxyphenyl)butanoate

**Abstract:** This document provides a comprehensive technical overview of the chemical and physical properties of **Methyl 4-(2-hydroxyphenyl)butanoate** (CAS No. 93108-07-7). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide includes tabulated quantitative data, detailed experimental protocols for its synthesis, and a workflow visualization to facilitate understanding of its preparation.

## Introduction

**Methyl 4-(2-hydroxyphenyl)butanoate** is an organic compound featuring a methyl ester functional group and a phenolic moiety. Specifically, it is a derivative of benzene butanoic acid with a hydroxyl group at the ortho position (position 2) of the phenyl ring and a methyl ester at the terminus of the butanoate chain. Its structure makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and other bioactive compounds.<sup>[1]</sup> The presence of both a hydroxyl group and an ester moiety allows for versatile chemical modifications, making it a target for creating compounds with potential anti-inflammatory, antioxidant, or antimicrobial properties.<sup>[1]</sup>

## Chemical and Physical Properties

The properties of **Methyl 4-(2-hydroxyphenyl)butanoate** have been compiled from various chemical data sources. While experimental data for some properties are limited, computed values provide reliable estimates for research purposes.

## Physical and General Properties

The following table summarizes the key physical and identifying properties of the compound.

Property	Value	Source(s)
CAS Number	93108-07-7	[2]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>	[2]
Molecular Weight	194.23 g/mol	[1][2]
Physical Form	Colorless to yellow liquid or white to yellow powder/crystals	Sigma-Aldrich
Boiling Point	316.5°C at 760 mmHg	[1]
Vapor Pressure	0.000172 mmHg at 25°C	[2]
Storage	Room temperature, stored under inert gas	[1]

## Computed Chemical Properties

This table presents properties calculated using computational models, which are essential for understanding the molecule's behavior in various chemical environments.

Property	Value	Source(s)
XLogP3	2.1	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	5	[2]
Exact Mass	194.094294304	[2]
Heavy Atom Count	14	[2]
Complexity	179	[2]
Canonical SMILES	<chem>COC(=O)CCCC1=CC=CC=C1</chem> O	[2]

## Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR) for **Methyl 4-(2-hydroxyphenyl)butanoate** is not widely available in public databases. Researchers should anticipate the following characteristic signals based on the compound's structure:

- <sup>1</sup>H NMR:** Signals corresponding to the aromatic protons (ortho-substituted ring), the methylene (-CH<sub>2</sub>-) protons of the butyl chain, the methoxy (-OCH<sub>3</sub>) protons of the ester, and a broad singlet for the phenolic hydroxyl (-OH) proton.
- <sup>13</sup>C NMR:** Resonances for the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts due to the hydroxyl and alkyl substituents), the carbons of the methylene groups, and the methoxy carbon.
- IR Spectroscopy:** Characteristic absorption bands are expected for the O-H stretch of the phenol (broad, ~3300 cm<sup>-1</sup>), the C=O stretch of the ester (~1735 cm<sup>-1</sup>), C-O stretches (~1250-1000 cm<sup>-1</sup>), and C-H stretches of the aromatic and aliphatic portions.[3][4]

## Experimental Protocols

The synthesis of **Methyl 4-(2-hydroxyphenyl)butanoate** can be achieved through various routes. One reported high-yield method is detailed below.

## Synthesis from 3,4-Dihydronaphthalene-1(2H)-one

A reported synthetic route to produce **Methyl 4-(2-hydroxyphenyl)butanoate** involves the oxidative cleavage of a cyclic ketone precursor in the presence of an alcohol.<sup>[2]</sup> This method is noted for its high efficiency.

Objective: To synthesize **Methyl 4-(2-hydroxyphenyl)butanoate**.

Reagents and Materials:

- 3,4-Dihydronaphthalene-1(2H)-one ( $\alpha$ -Tetralone)
- Methanol (reagent and solvent)
- Oxidizing agent (e.g., ozone, peroxy acids - specific agent not detailed in the reference)
- Appropriate reaction vessel and workup equipment

Methodology:

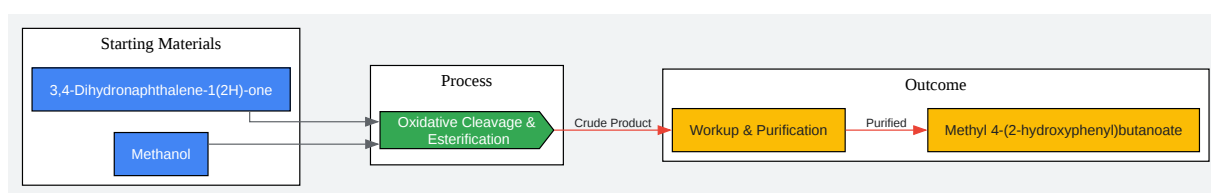
- **Reaction Setup:** The starting material, 3,4-dihydronaphthalene-1(2H)-one, is dissolved in methanol.
- **Oxidative Cleavage:** An appropriate oxidizing agent is introduced to the solution under controlled temperature conditions to initiate the cleavage of the cyclic ketone. This process breaks the ring structure to form a linear chain with functional groups at both ends.
- **Esterification:** During the oxidative workup in the methanol solvent, the resulting carboxylic acid is concurrently esterified to form the methyl ester.
- **Workup and Purification:** Following the reaction, the mixture is subjected to a standard aqueous workup to remove reagents and byproducts. The crude product is then purified, typically via column chromatography or distillation under reduced pressure, to yield pure **Methyl 4-(2-hydroxyphenyl)butanoate**.

- Characterization: The final product is characterized using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

This route has a reported reference yield of 89.0%.<sup>[2]</sup>

## Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of **Methyl 4-(2-hydroxyphenyl)butanoate** as described in the protocol above.



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Caption: Synthetic workflow for **Methyl 4-(2-hydroxyphenyl)butanoate**.

## Conclusion

**Methyl 4-(2-hydroxyphenyl)butanoate** is a versatile chemical intermediate with established physical and chemical properties. The synthetic protocol outlined provides a high-yield pathway for its preparation, enabling its use in further research and development. This guide serves as a foundational resource for scientists requiring detailed technical information on this compound.

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